molecular formula C12H13BrO4 B3043775 Ethyl 2-(2-acetyl-5-bromophenoxy)acetate CAS No. 91721-00-5

Ethyl 2-(2-acetyl-5-bromophenoxy)acetate

Cat. No. B3043775
CAS RN: 91721-00-5
M. Wt: 301.13 g/mol
InChI Key: PGUVXOSOXJYRQT-UHFFFAOYSA-N
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Description

Ethyl 2-(2-acetyl-5-bromophenoxy)acetate is an organic compound with the molecular formula C12H13BrO4 . It has a molecular weight of 301.13 g/mol . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of Ethyl 2-(2-acetyl-5-bromophenoxy)acetate might involve acetoacetic ester synthesis . Acetoacetic ester (ethyl acetoacetate) is a useful molecule that can be used to make ketones and other molecules . The synthesis involves enolate formation, enolate alkylation, and decarboxylation .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(2-acetyl-5-bromophenoxy)acetate consists of 12 carbon atoms, 13 hydrogen atoms, 1 bromine atom, and 4 oxygen atoms . The exact structure can be determined using techniques like NMR, HPLC, LC-MS, UPLC, etc.


Physical And Chemical Properties Analysis

Ethyl 2-(2-acetyl-5-bromophenoxy)acetate is a solid . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.

Scientific Research Applications

Ethyl Acetate in Process Intensification

Ethyl acetate is extensively used as a solvent in paints, coatings, resins, inks, and in fragrances and flavors for consumer products. The review by Patil and Gnanasundaram (2020) discusses ethyl acetate's esterification process using different process intensification techniques, highlighting its advantages over traditional processes. Techniques such as reactive distillation and microwave reactive distillation show promise in overcoming chemical equilibrium limitations and reducing energy consumption (Patil & Gnanasundaram, 2020).

Novel Brominated Flame Retardants

The study by Zuiderveen, Slootweg, and de Boer (2020) reviews the occurrence of novel brominated flame retardants (NBFRs) in various environments. This study underscores the importance of research into the occurrence, environmental fate, and toxicity of NBFRs, among which ethyl 2-(2-acetyl-5-bromophenoxy)acetate could be relevant if used as a flame retardant or if it shares similar brominated structures (Zuiderveen, Slootweg, & de Boer, 2020).

Biodegradation and Fate of Ethyl tert-Butyl Ether

Thornton et al. (2020) review the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater, focusing on microorganisms capable of degrading ETBE. This review provides insight into the environmental impact and degradation pathways of ether compounds, which could be relevant for understanding the environmental behavior of ethyl 2-(2-acetyl-5-bromophenoxy)acetate (Thornton et al., 2020).

Liquid Organic Hydrogen Carriers

Santacesaria et al. (2023) discuss the use of ethyl acetate in a liquid organic hydrogen carrier (LOHC) cycle, highlighting its potential for hydrogen storage and transportation. This review emphasizes the advantages of using bioethanol and ethyl acetate in LOHC processes, including their green and renewable nature (Santacesaria et al., 2023).

properties

IUPAC Name

ethyl 2-(2-acetyl-5-bromophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO4/c1-3-16-12(15)7-17-11-6-9(13)4-5-10(11)8(2)14/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGUVXOSOXJYRQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=CC(=C1)Br)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (2-acetyl-5-bromophenoxy)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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